molecular formula C11H16N6O4 B1213688 2-Methylaminoadenosine

2-Methylaminoadenosine

Cat. No.: B1213688
M. Wt: 296.28 g/mol
InChI Key: UZWXAPMSNDKDNK-KQYNXXCUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Nucleoside Analog Investigations

The exploration of nucleoside analogs has a rich history in medicinal chemistry and biochemistry, driven by the critical role of natural nucleosides as the building blocks of DNA and RNA and their involvement in numerous biological pathways. nih.gov Scientists began modifying the structure of natural nucleosides with the aim of creating compounds that could interfere with viral replication or cancer cell growth. nih.govcuni.cz Early modifications focused on the sugar moiety of the nucleoside, leading to the development of antiviral and anticancer agents. nih.govwikipedia.org Concurrently, researchers also explored modifications to the purine (B94841) and pyrimidine (B1678525) bases, altering their steric and electronic properties to influence interactions with enzymes and receptors. nih.gov This era of investigation laid the groundwork for the development of over 30 approved nucleoside and nucleotide analog drugs for a wide range of diseases. nih.gov

Significance of Modified Adenosine (B11128) Derivatives in Biological Systems Studies

Modified adenosine derivatives are of particular interest due to adenosine's ubiquitous role in biology. Adenosine and its derivatives are key components of essential molecules like ATP, NAD, and FAD, and they act as signaling molecules by binding to purinergic receptors. academie-sciences.frontosight.ai Chemical modifications to the adenosine scaffold, including at the N6 and C2 positions of the adenine (B156593) ring, have yielded a vast library of compounds with diverse biological activities. academie-sciences.frmdpi.com These derivatives can act as agonists or antagonists at adenosine receptors, influencing physiological processes such as cardiovascular function, neurotransmission, and immune responses. mdpi.com Furthermore, modified adenosines are crucial for studying the structure and function of nucleic acids, with some derivatives being developed as fluorescent probes. academie-sciences.fr The ability to fine-tune the biological activity of adenosine through chemical modification has made these compounds invaluable tools in drug discovery and for probing the intricacies of biological systems. academie-sciences.frmdpi.com

Positioning of 2-Methylaminoadenosine within Purine Metabolite Research

This compound holds a specific and important position within the broader field of purine metabolite research. Purine metabolism encompasses the synthesis, degradation, and recycling of purine nucleotides, which are essential for cellular energy and as precursors for DNA and RNA. researchgate.net this compound is a naturally occurring modified nucleoside found in ribosomal RNA (rRNA), where it is believed to contribute to the stability and function of the ribosome. researchgate.net Its presence in such a fundamental cellular machine underscores its importance in the regulation of protein synthesis. biorxiv.organr.fr Beyond its structural role in rRNA, research has also identified this compound as a potential biomarker in certain disease states, such as tuberculosis, suggesting its involvement in metabolic responses to infection. frontiersin.org As a purine derivative, it is also studied in the context of adenosine receptor signaling, where its specific modifications allow for the selective probing of receptor subtypes. americanchemicalsuppliers.com

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C11H16N6O4 americanchemicalsuppliers.com
Molecular Weight 296.28 g/mol americanchemicalsuppliers.com
CAS Number 13364-95-9
Synonyms (2R,3R,4S,5R)-2-(6-amino-2-(methylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol americanchemicalsuppliers.com
Biological Role Adenosine receptor agonist, rRNA constituent americanchemicalsuppliers.comresearchgate.net

Detailed Research Findings

Recent research has further illuminated the multifaceted roles of this compound. Studies have highlighted its presence in the ribosomal RNA of various organisms, where it is thought to enhance the stability of the rRNA structure. researchgate.net The modification is introduced post-transcriptionally and is one of many that fine-tune the ribosome's function in protein synthesis. biorxiv.organr.fr

In the context of disease, untargeted metabolomics studies have detected elevated levels of this compound in the serum of patients with pulmonary tuberculosis. frontiersin.org This finding suggests that the compound may be part of the host or bacterial metabolic response to the infection and could potentially serve as a prognostic marker. frontiersin.org

Furthermore, the synthesis and evaluation of various adenosine derivatives, including those with modifications at the C2 position like this compound, continue to be an active area of research for developing new therapeutic agents. mdpi.commdpi.com These studies aim to create compounds with high affinity and selectivity for specific adenosine receptor subtypes to treat a range of conditions, from cardiovascular diseases to cancer. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16N6O4

Molecular Weight

296.28 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-amino-2-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C11H16N6O4/c1-13-11-15-8(12)5-9(16-11)17(3-14-5)10-7(20)6(19)4(2-18)21-10/h3-4,6-7,10,18-20H,2H2,1H3,(H3,12,13,15,16)/t4-,6-,7-,10-/m1/s1

InChI Key

UZWXAPMSNDKDNK-KQYNXXCUSA-N

SMILES

CNC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Isomeric SMILES

CNC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N

Canonical SMILES

CNC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Pictograms

Health Hazard

Origin of Product

United States

Discovery and Elucidation of 2 Methylaminoadenosine S Origin in Biological Pathways

Identification as an Enzymatic Product of Adenosine (B11128) Deaminase Action

The formation of 2-Methylaminoadenosine is intricately linked to the action of adenosine deaminase (ADA), an enzyme crucial for purine (B94841) metabolism. ADA typically catalyzes the irreversible hydrolytic deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. medchemexpress.comresearchgate.net However, research has indicated that the substrate scope of ADA is not strictly limited to these canonical substrates.

Studies have demonstrated that adenosine deaminase can act on methylated adenosine derivatives. For instance, one study reported the efficient enzymatic conversion of 2'-O-methyl-2-aminoadenosine to 2'-O-methylguanosine by adenosine deaminase, highlighting that a methylated form of adenosine can indeed be a substrate for this enzyme. researchgate.net This finding is significant as it opens the possibility of ADA participating in the metabolism of various methylated nucleosides.

Conversely, the position of the methyl group on the adenosine molecule appears to be a critical determinant of ADA activity. Research involving an evolved tRNA adenosine deaminase (TadA) revealed that N6-methyladenosine (m6A) is resistant to deamination. nih.gov The methyl group at the N6 position seemingly interferes with the enzyme's ability to catalyze the deamination reaction. nih.gov This suggests a high degree of specificity of adenosine deaminases concerning the substitution pattern on the adenine (B156593) ring.

Further indirect evidence comes from observations in individuals with adenosine deaminase deficiency. The urine of patients with ADA deficiency has been found to contain elevated levels of various modified adenine nucleosides, including 2'-O-Methyladenosine. chemsrc.com This accumulation suggests that under normal physiological conditions, ADA is involved in the metabolic processing of such modified nucleosides.

A novel type of adenosine deaminase-like protein, named N6-methyl-AMP deaminase (MAPDA), has been identified that displays deamination activity toward N6-methyl-adenosine monophosphate but not adenosine or AMP. oup.com This discovery points to the existence of specialized deaminases for modified nucleosides, further expanding the understanding of the enzymatic landscape governing their metabolism.

Early Observations of this compound in Biological Extracts

The initial discoveries of this compound and other methylated nucleosides were often associated with the analysis of nucleic acids, particularly transfer RNA (tRNA). In the mid-20th century, pioneering work on tRNA sequencing revealed the presence of a variety of modified nucleosides, which are crucial for the proper structure and function of these molecules. omic.lyias.ac.in These early studies laid the groundwork for understanding the diverse chemical landscape within RNA.

More contemporary research has continued to identify this compound in various biological samples. For example, it has been detected in studies of secondary metabolites from fungi, such as Colletotrichum fioriniae.

The presence of modified nucleosides, including various forms of methyladenosine, has been documented in different biological fluids and cellular components. For instance, N1-methyladenosine (m1A) has been identified in tRNA, rRNA, and mRNA and has been found in human urine. nih.gov The study of these molecules in biological extracts provides valuable insights into cellular metabolism and the potential roles of these compounds in physiological and pathological processes.

The following table summarizes key findings related to the biological observation of methylated adenosine compounds:

CompoundBiological Source/ContextKey FindingReference
2'-O-Methyladenosine Urine of ADA deficient patientsIncreased excretion observed. chemsrc.com
N6-methyladenosine (m6A) RNA (general)Resists deamination by evolved tRNA adenosine deaminase. nih.gov
N1-methyladenosine (m1A) tRNA, rRNA, mRNA, human urineIdentified as a prevalent modified nucleoside. nih.gov
2'-O-methyl-2-aminoadenosine In vitro enzymatic reactionEfficiently converted to 2'-O-methylguanosine by adenosine deaminase. researchgate.net
N6-methyl-AMP In vitro enzymatic reactionSubstrate for N6-methyl-AMP deaminase (MAPDA). oup.com

Chemical Synthesis Methodologies and Structural Derivatization for Academic Inquiry

Strategies for Regiospecific Introduction of the 2-Methylamino Moiety

The precise installation of the methylamino group at the C2 position of the purine (B94841) ring is paramount for the synthesis of 2-methylaminoadenosine. This requires strategies that prevent reactions at other nucleophilic sites on the adenosine (B11128) scaffold, such as the N1, N3, N6, and N7 positions of the base and the hydroxyl groups of the ribose sugar.

While direct methylation of adenosine itself typically leads to a mixture of products at various positions (e.g., N1, N6, or 2'-O), a more regiospecific approach involves the use of a suitable adenosine precursor. aacrjournals.orgnih.govchemicalbook.com A common and effective strategy is the nucleophilic aromatic substitution of a leaving group, such as a halogen, at the 2-position of the purine ring.

Starting with a 2-haloadenosine derivative, most commonly 2-chloroadenosine (B27285), the 2-methylamino group can be introduced in a highly regiospecific manner. The reaction involves treating the 2-chloroadenosine precursor with methylamine (B109427), often in an aqueous or alcoholic solution. nih.gov The greater electrophilicity of the C2 carbon, enhanced by the electron-withdrawing nature of the purine ring system, facilitates the displacement of the chloro group by the methylamine nucleophile. This method is advantageous due to the commercial availability of 2-chloroadenosine and the direct, high-yielding nature of the substitution reaction.

Table 1: Regiospecific Synthesis via Nucleophilic Substitution
PrecursorReagentProductReaction Type
2-ChloroadenosineMethylamine (MeNH₂)This compoundNucleophilic Aromatic Substitution
2-FluoroadenosineMethylamine (MeNH₂)This compoundNucleophilic Aromatic Substitution

For this compound analogs, a typical convergent route involves preparing a 2-methylamino-N6-protected adenine (B156593) base. This modified base is then coupled with a protected and activated ribose derivative (or a modified sugar analog) through a glycosylation reaction, such as the Vorbrüggen or Mitsunobu reaction. rsc.orgscripps.edu This method is especially valuable for synthesizing analogs with significant modifications to the sugar ring, which would be difficult to achieve through a linear sequence starting from adenosine. rsc.org

Table 2: Comparison of Linear and Convergent Synthesis Strategies
StrategyDescriptionAdvantagesKey Reaction
Linear Synthesis Sequential modification of an intact nucleoside (e.g., starting from 2-chloroadenosine).Fewer total reactions for simple derivatives.Nucleophilic substitution on the purine ring.
Convergent Synthesis Separate synthesis of the modified base and sugar, followed by late-stage coupling.Higher overall yield for complex molecules, greater flexibility for creating diverse analogs. rsc.orgrsc.orgGlycosylation (e.g., Vorbrüggen, Mitsunobu). rsc.orgscripps.edu

Direct Methylation Approaches on Adenosine Precursors

Synthesis of this compound Analogs and Derivatives for Mechanistic Probing

To investigate the molecular mechanisms of action and explore structure-activity relationships (SAR), researchers synthesize a variety of analogs of this compound. These derivatives typically feature modifications at either the ribose sugar or the purine base.

The conformation of the ribose sugar is a critical determinant of a nucleoside's biological activity. acs.org Two key conformational parameters are the sugar pucker and the orientation around the glycosidic bond. The ribose ring exists in a dynamic equilibrium between two major puckered conformations: C3'-endo (North) and C2'-endo (South). acs.orgnih.gov This pucker, in turn, influences the orientation of the purine base relative to the sugar, which can be either syn (base over the sugar) or anti (base away from the sugar). acs.orgnih.gov

By introducing modifications to the ribose ring, chemists can bias this conformational equilibrium and study the effects on receptor binding or enzyme activity. For example, adding a methyl group at the C1' or C2' position of the ribose can have a pronounced impact, often favoring the North (C3'-endo) conformation. acs.orgnih.gov The synthesis of such analogs allows for a detailed probing of the preferred conformation required for a specific biological interaction.

Table 3: Effect of Ribose Modifications on Adenosine Analog Conformation
Modification PositionTypical Effect on Sugar PuckerTypical Effect on Glycosidic BondRationale for Study
2'-MethylFavors North (C3'-endo) conformation. acs.orgCan influence syn/anti equilibrium.To probe the importance of sugar pucker for biological activity.
3'-DeoxyAlters the N/S equilibrium. researchgate.netCan affect local conformation.To investigate the role of the 3'-hydroxyl group in hydrogen bonding.
4'-Thio (Oxygen replaced by Sulfur)Significantly alters ring pucker and bond angles.Influences overall helix structure in oligonucleotides.To study the impact of heteroatom substitution on structure and function.
Carbocyclic (Ring oxygen replaced by a methylene (B1212753) group)Creates a more rigid structure, locking the sugar pucker. rsc.orgRestricts conformational flexibility.To evaluate the activity of conformationally constrained analogs. rsc.org

Modifying the purine base of this compound at positions other than C2 is a key strategy for exploring structure-activity relationships (SAR). aacrjournals.orguwindsor.ca By adding, removing, or changing functional groups at positions such as N6 and C8, researchers can identify which interactions are critical for biological activity. nih.gov

For instance, the N6-amino group can be alkylated or used to form amides, while the C8 position can be substituted with halogens or small alkyl groups. nih.gov The synthesis of these derivatives often starts from a multiply substituted purine precursor. Comparing the biological activities of these analogs provides a detailed map of the pharmacophore, revealing regions of steric tolerance, hydrogen bonding opportunities, and hydrophobic pockets in the target protein. aacrjournals.orgnih.gov

Table 4: Base Modification Strategies for SAR Studies of Purine Analogs
Modification SiteExample ModificationPurpose of Investigation
N6-PositionAlkylation (e.g., N6-methyl) or Benzylation. nih.govTo probe for hydrophobic pockets and steric tolerance at the receptor site. acs.org
C8-PositionBromination or introduction of an amino group. nih.govTo alter the electronic properties and hydrogen bonding capacity of the purine ring.
N1-PositionAlkylation (often results in loss of activity).To determine if the N1 position is a critical hydrogen bond acceptor.
C6-PositionReplacement of the amino group with an alkoxy group. uwindsor.caTo explore the impact of replacing a hydrogen bond donor with an acceptor.

Ribose Modification Strategies for Studying Conformational Effects

Stereochemical Control and Characterization in Synthetic Protocols

The synthesis of nucleosides like this compound is fundamentally a challenge in stereochemistry. numberanalytics.comyuntsg.com Achieving precise control over the stereocenters of the ribose sugar and, crucially, the anomeric center (C1') is essential for obtaining the biologically active β-anomer.

A widely used strategy to ensure the formation of the β-glycosidic bond is through neighboring group participation. scripps.edu In many glycosylation reactions, a protecting group with participating ability (e.g., an acetyl or benzoyl group) is placed at the C2' position of the sugar donor. During the reaction, this group forms a cyclic acyl-oxonium ion intermediate, which blocks the α-face of the ribose ring. Consequently, the incoming nucleobase can only attack from the β-face, leading to the stereospecific formation of the desired β-nucleoside. scripps.edumdpi.com

Once synthesized, rigorous characterization is required to confirm the structure and stereochemistry of the final product and all intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. ipb.pt

¹H NMR provides information on the proton environment, with the chemical shift and coupling constant of the anomeric proton (H1') being indicative of the β-configuration.

¹³C NMR confirms the carbon skeleton and the position of substituents. eurjchem.com

2D NMR techniques , such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are used to unambiguously assign all proton and carbon signals and to confirm the site of glycosylation (N9 for purines) and other substitutions. researchgate.net

These synthetic and characterization techniques provide the foundation for the rational design and inquiry into the function of this compound and its diverse family of analogs.

Metabolic Interconversions and Enzymatic Fate of 2 Methylaminoadenosine

Catabolism of 2-Methylaminoadenosine in Prokaryotic Systems

The metabolic pathway of this compound in prokaryotes, especially in Mycobacterium tuberculosis, reveals a selective activation process that distinguishes it from the metabolism of the natural nucleoside, adenosine (B11128).

Metabolic Activation to 2-Methyl-adenylate (methyl-AMP) in Mycobacterium tuberculosis

In Mycobacterium tuberculosis, this compound is primarily metabolized to 2-methyl-adenylate (methyl-AMP). nih.gov This conversion is a critical activation step. nih.govnih.gov Interestingly, very little of the formed methyl-AMP is further metabolized into other forms, such as methyl-ATP, although some production of methyl-ATP has been observed. nih.govnih.gov This accumulation of methyl-AMP is believed to be the key to the compound's selective activity against this bacterium. nih.gov

Role of Adenosine Kinase in Phosphorylation Pathways

The phosphorylation of this compound to methyl-AMP is catalyzed by adenosine kinase (AK). nih.govnih.govnih.gov This enzyme, not commonly found in bacteria, has been identified and characterized in M. tuberculosis. nih.gov The gene encoding for this adenosine kinase has been identified as Rv2202c. nih.govnih.gov A strain of M. tuberculosis that was resistant to this compound was found to lack adenosine kinase expression and, consequently, could not convert this compound to methyl-AMP. nih.gov

The adenosine kinase in M. tuberculosis shows a significantly different affinity for this compound compared to human adenosine kinase. nih.gov This difference in substrate binding affinity is a key factor in the selective activation of this compound in M. tuberculosis. nih.govnih.gov

Adenosine Cleavage Enzymes and 2-Methyladenine Formation

Alongside phosphorylation, this compound can also undergo cleavage, resulting in the formation of 2-methyladenine. nih.gov This cleavage product accumulates in the medium outside the bacterial cells. nih.gov This metabolic route runs parallel to the cleavage of adenosine to adenine (B156593). nih.gov The presence of both adenosine kinase and adenosine cleavage activities in M. tuberculosis presents potential targets for the development of new selective anti-tuberculosis agents. nih.gov

Differential Metabolism Compared to Native Adenosine

The metabolism of this compound in M. tuberculosis is markedly different from that of native adenosine. While the primary intracellular metabolite of this compound is methyl-AMP, the main metabolite of adenosine is adenosine triphosphate (ATP), which is then readily incorporated into RNA. nih.gov Despite this difference in end products, the rate of conversion of this compound to methyl-AMP is comparable to the rate of adenosine metabolism to ATP. nih.gov Notably, treating M. tuberculosis with this compound does not appear to affect the intracellular levels of ATP. nih.gov

FeatureThis compoundNative Adenosine
Primary Metabolite 2-Methyl-adenylate (methyl-AMP) nih.govAdenosine Triphosphate (ATP) nih.gov
Further Metabolism Limited further metabolism nih.govReadily incorporated into RNA nih.gov
Metabolic Rate Similar to adenosine metabolism to ATP nih.govSimilar to this compound metabolism to methyl-AMP nih.gov
Effect on ATP Levels No significant effect nih.govServes as a precursor for ATP synthesis nih.gov
Cleavage Product 2-Methyladenine nih.govAdenine nih.gov

In Silico Predictions of Enzymatic Interactions with this compound

Computational methods provide valuable insights into the potential interactions between this compound and various enzymes, complementing experimental findings.

Computational Analysis of Reactive Site Neighborhood Similarities to Adenosine

In silico analyses, such as those performed using the NICEdrug.ch database, have revealed that this compound has a reactive site neighborhood that is highly similar to that of adenosine. biorxiv.orgbiorxiv.orgelifesciences.org This similarity is quantified by a NICEdrug score of 0.96, where a score of 1 indicates identical reactive site neighborhoods. biorxiv.orgbiorxiv.orgelifesciences.org This high degree of similarity suggests that this compound can likely fit into the active sites of enzymes that naturally bind adenosine, such as adenosine kinase and 5'-nucleotidase. biorxiv.orgbiorxiv.orgelifesciences.org This computational prediction aligns with the experimental observation that adenosine kinase indeed phosphorylates this compound. nih.govnih.gov Such computational tools are instrumental in predicting potential drug-enzyme interactions and understanding the basis for a compound's metabolic fate and mechanism of action. elifesciences.orgmdpi.compreprints.org

Predicted Interactions with Adenosine Kinase and 5'-Nucleotidase

The metabolic fate of nucleoside analogs like this compound is significantly influenced by their interaction with key enzymes involved in nucleoside metabolism. Computational predictions and structural analyses suggest that this compound is likely to interact with adenosine kinase (EC 2.7.1.20) and 5'-nucleotidase (EC 3.1.3.5) due to its close structural resemblance to the endogenous nucleoside, adenosine. hamiltoncompany.comgoogle.compnas.org

Adenosine kinase is a crucial enzyme that catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP), thereby playing a central role in controlling cellular adenosine levels and in the salvage pathway of purine (B94841) metabolism. elifesciences.orgnih.gov Conversely, 5'-nucleotidase hydrolyzes nucleotide monophosphates, such as AMP, into their corresponding nucleosides (e.g., adenosine) and inorganic phosphate, contributing to the regulation of nucleotide pools. asm.orguni-konstanz.de

Analysis using the NICEdrug.ch database, a computational tool for assessing drug metabolism and interaction with human enzymes, indicates that this compound shares the same reactive site neighborhood as adenosine. hamiltoncompany.comgoogle.comnih.gov This structural similarity is quantified by a NICEdrug score of 0.96, where a score of 1 indicates an identical reactive site neighborhood. hamiltoncompany.comgoogle.compnas.org Given that adenosine is a native substrate for both adenosine kinase and 5'-nucleotidase, it is predicted that this compound could act as a competitive inhibitor or an alternative substrate for these enzymes. hamiltoncompany.compnas.org Such interactions would imply that this compound can enter and influence the purine salvage pathway, potentially affecting cellular energy homeostasis and signaling pathways regulated by adenosine.

Table 1: Predicted Enzymatic Interactions of this compound

Compound Predicted Interacting Enzyme Basis for Prediction NICEdrug Score Predicted Effect
This compound Adenosine Kinase (EC 2.7.1.20) Structural similarity to native substrate (Adenosine) 0.96 hamiltoncompany.comgoogle.compnas.org Competitive inhibition / Substrate

Pathways of Metabolic Excretion and Clearance in Model Organisms

Detailed studies specifically delineating the pathways of metabolic excretion and clearance for this compound in model organisms are not extensively documented in the available scientific literature. While general principles of nucleoside analog pharmacokinetics suggest that such compounds are typically cleared via renal excretion, often after some degree of metabolic modification, specific experimental data for this compound is lacking. nih.govmdpi.com

Research on other modified nucleosides has shown that urinary excretion is a primary route of elimination from the body. hamiltoncompany.comnih.govmdpi.com These excreted nucleosides often originate from the catabolism of transfer RNA (tRNA) and messenger RNA (mRNA). hamiltoncompany.comnih.gov However, without specific in vivo studies on this compound, it is not possible to definitively describe its metabolic fate, the extent of its metabolism prior to excretion, or its clearance rates in commonly used model organisms. Pharmacokinetic studies involving animal models are essential to determine parameters such as absorption, distribution, metabolism, and excretion (ADME), which are currently unpublished for this specific compound. biotechfarm.co.ilescholarship.org

Molecular and Cellular Mechanisms of 2 Methylaminoadenosine Action in Research Models

Interaction with Purine-Metabolizing Enzymes

The metabolic fate and cellular impact of 2-methylaminoadenosine are significantly influenced by its interactions with key enzymes involved in purine (B94841) metabolism. These interactions determine its activation, degradation, and potential to interfere with normal cellular processes.

Adenosine (B11128) kinase (AK) is a crucial purine salvage enzyme that catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP). nih.gov Research has demonstrated that this enzyme can also recognize and phosphorylate adenosine analogs, including this compound (also referred to as 2-methyladenosine (B93211) or methyl-Ado). nih.gov

In Mycobacterium tuberculosis, adenosine kinase is responsible for the phosphorylation of this compound, which is the initial step in its metabolic activation. nih.gov Kinetic studies have revealed significant differences in the affinity of adenosine kinase for this compound between M. tuberculosis and humans. The M. tuberculosis adenosine kinase exhibits a much higher affinity for this compound, with a Michaelis constant (Kₘ) of 79 µM. nih.gov In contrast, human adenosine kinase has a considerably lower affinity for the compound, with a Kₘ value of 960 µM. nih.gov This substantial difference in substrate affinity between the bacterial and human enzymes suggests a molecular basis for the selective activity of this compound against M. tuberculosis. nih.govnih.gov The phosphorylation of this compound by adenosine kinase leads to the formation of 2-methyl-adenylate (methyl-AMP). nih.gov

Table 1: Kinetic Parameters of Adenosine Kinase with this compound This interactive table provides a comparison of the Michaelis constant (Kₘ) of Adenosine Kinase for this compound in different species.

Enzyme Source Substrate Kₘ (µM) Reference
Mycobacterium tuberculosis This compound 79 nih.gov

Nucleotidases are hydrolytic enzymes that catalyze the dephosphorylation of nucleotides to produce nucleosides and phosphate, playing an essential role in nucleotide metabolism. prospecbio.com The most common type, 5'-nucleotidase, is responsible for converting extracellular nucleotides, such as AMP, into their corresponding nucleosides, like adenosine, allowing them to enter cells. prospecbio.com

Computational analyses using the NICEdrug.ch database suggest that this compound may interact with 5'-nucleotidase. biorxiv.orgelifesciences.org These studies indicate that this compound shares the same reactive site neighborhood as adenosine, which is a native substrate for 5'-nucleotidase. biorxiv.orgelifesciences.org Based on this similarity, it is proposed that this compound could act as a competitive inhibitor for 5'-nucleotidase. biorxiv.org

Adenosine deaminase (ADA) is a key enzyme in purine metabolism that irreversibly deaminates adenosine and 2'-deoxyadenosine (B1664071) to inosine (B1671953) and 2'-deoxyinosine, respectively. encyclopedia.pubnih.govuniprot.org This function is critical for maintaining adenosine homeostasis and for the normal development and function of the immune system. nih.govwikipedia.org The enzyme plays a significant role in preventing the accumulation of adenosine and 2'-deoxyadenosine. encyclopedia.pub Current research literature does not provide direct evidence of this compound acting as a substrate or inhibitor for adenosine deaminase. The known primary substrates for ADA are adenosine and 2'-deoxyadenosine. encyclopedia.pubuniprot.org

Influence on Nucleotidase Activity

Impact on Nucleic Acid Synthesis and Integrity in Cellular Models

The introduction of nucleoside analogs like this compound into cellular systems can potentially disrupt the synthesis and integrity of nucleic acids by interfering with precursor pools and through direct incorporation.

In cellular models of M. tuberculosis, this compound is metabolized by adenosine kinase into its monophosphate form, 2-methyl-adenylate (methyl-AMP). nih.gov However, studies show that very little of this methyl-AMP is metabolized further into di- and triphosphate forms. nih.gov This is in stark contrast to adenosine, which is efficiently converted to adenosine triphosphate (ATP) and readily incorporated into RNA. nih.gov The accumulation of the monophosphate metabolite without significant further phosphorylation suggests that this compound is not a significant precursor for RNA synthesis. nih.gov There is no evidence from the reviewed studies to suggest its incorporation into DNA precursors.

Selective Biological Activity in Specific Microorganisms

Investigation of Cytotoxicity Mechanisms Against Mycobacterium tuberculosis

Research has demonstrated the selective activity of this compound against Mycobacterium tuberculosis (M. tuberculosis). nih.gov Studies have confirmed its in vitro activity against this bacterium and have also shown its efficacy against intracellular M. tuberculosis within macrophage cell lines. nih.gov The cytotoxic effect of this compound is not immediate but rather unfolds over time, suggesting a mechanism that requires metabolic activation or the gradual accumulation of a toxic product.

The primary mechanism of its cytotoxic action is linked to the disruption of essential macromolecular synthesis. Investigations into its mode of action revealed that the immediate inhibitory effects of this compound are associated with the cessation of protein and DNA synthesis, while RNA synthesis remains unaffected. nih.gov This targeted inhibition of critical cellular processes ultimately leads to the death of the mycobacterium.

Further elucidating its mechanism, studies have identified the principal intracellular metabolite of this compound in M. tuberculosis as 2-methyl-adenylate (methyl-AMP). nih.gov This conversion is a crucial step in its cytotoxic action. The accumulation of methyl-AMP is believed to be the direct cause of the observed cytotoxicity. nih.gov Interestingly, treatment of M. tuberculosis with this compound did not lead to any discernible changes in the intracellular levels of adenosine triphosphate (ATP). nih.gov Besides conversion to methyl-AMP, this compound is also cleaved to 2-methyladenine, which is then found in the extracellular medium. nih.gov

A key finding in understanding the cytotoxicity is the role of the mycobacterial enzyme adenosine kinase. Strains of M. tuberculosis that have developed resistance to this compound were found to lack the expression of adenosine kinase. nih.gov Consequently, these resistant strains were unable to convert this compound into its active form, methyl-AMP, within the cells. nih.gov This directly links the activity of adenosine kinase to the susceptibility of M. tuberculosis to this compound.

The compound has also shown significant effects on non-replicating or "persistent" M. tuberculosis, which is of particular interest for addressing latent tuberculosis infections. nih.gov In a hypoxic shift-down model, which simulates the dormant state of the bacterium, this compound was able to significantly reduce the viability of M. tuberculosis. nih.gov

FeatureDescription
Target Organism Mycobacterium tuberculosis
Primary Cytotoxic Metabolite 2-methyl-adenylate (methyl-AMP) nih.gov
Mechanism of Action Inhibition of protein and DNA synthesis nih.gov
Activating Enzyme Adenosine kinase nih.gov
Effect on Persistent Bacteria Reduces viability in a hypoxic model nih.gov

Host-Specific Metabolism and Activation as a Determinant of Selectivity

The selective toxicity of this compound towards Mycobacterium tuberculosis over host cells is a critical aspect of its potential as a therapeutic agent. This selectivity is primarily attributed to the differential metabolism and activation of the compound in mycobacterial cells versus human cells. nih.gov

The key to this selectivity lies in the enzymatic activity of adenosine kinase. In M. tuberculosis, adenosine kinase efficiently phosphorylates this compound to its cytotoxic metabolite, 2-methyl-adenylate (methyl-AMP). nih.gov The rate of this conversion is comparable to the metabolism of adenosine to ATP in the same cells. nih.gov

In stark contrast, human cells metabolize this compound very poorly. nih.gov This lack of significant metabolism in host cells means that the toxic metabolite, methyl-AMP, is not generated to an appreciable extent. Therefore, the compound remains largely in its inactive prodrug form within human cells, minimizing its cytotoxic effects on the host.

This host-specific activation mechanism provides a clear biochemical basis for the selective antimicrobial activity of this compound. The compound essentially acts as a prodrug that is selectively activated by a mycobacterial enzyme, leading to targeted toxicity against the pathogen while sparing the host. This targeted activation is a highly desirable characteristic for an antimicrobial agent.

The understanding of this selective activation opens avenues for the rational design of new antitubercular agents that could exploit the enzymatic machinery of M. tuberculosis, specifically adenosine kinase and adenosine cleavage enzymes, for targeted drug delivery and activation. nih.gov

OrganismMetabolism of this compoundKey MetaboliteCytotoxicity
Mycobacterium tuberculosis Efficiently metabolized by adenosine kinase nih.gov2-methyl-adenylate (methyl-AMP) nih.govHigh nih.gov
Human Cells Poorly metabolized nih.govMinimal formation of methyl-AMP nih.govLow nih.gov

Modulation of Cellular Signaling Pathways Through Adenosine Receptor Analogy

As an analogue of adenosine, this compound is recognized as a potent agonist for adenosine receptors. nih.gov Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are integral to numerous physiological processes. There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3, each coupled to distinct intracellular signaling pathways. openaccessjournals.comnih.gov

The activation of these receptors by agonists typically initiates a cascade of intracellular events. For instance, A1 and A3 receptors often couple to Gi/Go proteins, leading to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). openaccessjournals.comnih.gov Conversely, A2A and A2B receptors are generally coupled to Gs proteins, which activate adenylyl cyclase and increase cAMP levels. openaccessjournals.comnih.gov Furthermore, some adenosine receptors, like the A3 subtype, can also couple to Gq proteins, activating phospholipase C (PLC) and leading to an increase in intracellular calcium levels and modulation of protein kinase C (PKC) activity. openaccessjournals.com

Advanced Analytical Methodologies for the Detection and Quantification of 2 Methylaminoadenosine in Biological Research

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analysis of modified nucleosides, providing the necessary separation from complex biological sample matrices before detection and quantification. mdpi.com The choice of method depends on the specific research goal, whether it be broad metabolomic profiling, high-sensitivity detection, or purification for further experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolomic Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. chromatographyonline.com For the analysis of non-volatile and polar molecules like amino acids and nucleosides, chemical derivatization is an essential prerequisite. nih.govsigmaaldrich.com This process converts the polar functional groups (such as -OH, -NH2) into less polar, more volatile derivatives, making them suitable for GC analysis. sigmaaldrich.com Common derivatization agents include silylating agents like N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or acylation agents like pentafluoropropionic anhydride (B1165640) (PFPA). nih.govsigmaaldrich.com

In the context of metabolomic profiling, GC-MS allows for the simultaneous analysis of a wide range of metabolites in a biological sample. After extraction and derivatization, the sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. chromatographyonline.com The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio (m/z). chromatographyonline.com The resulting mass spectrum provides a molecular fingerprint that allows for the identification of the compound. For 2-Methylaminoadenosine, this technique can be applied to obtain a comprehensive profile of metabolites and assess changes in its levels relative to other compounds in various biological states.

Table 1: GC-MS Parameters for Metabolite Analysis This table presents typical parameters and reagents used in the GC-MS analysis of polar metabolites like nucleosides, requiring derivatization.

Parameter Description Reference
Derivatization Agent N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or Pentafluoropropionic anhydride (PFPA) with ethyl acetate. nih.govsigmaaldrich.com
Reaction Conditions Heating is typically required (e.g., 65-100 °C) for a specific duration (e.g., 30 minutes to 4 hours) to ensure complete derivatization. nih.govsigmaaldrich.com
GC Column A short, narrow-bore capillary column (e.g., 20 m x 0.18 mm I.D.) is often used to balance resolution and analysis time for higher molecular weight derivatives. sigmaaldrich.com
Detection Mode Full-scan mode is used for initial method development and qualitative analysis, while selected ion monitoring (SIM) mode can be used for targeted quantitative analysis with higher sensitivity. chromatographyonline.com

| Ionization | Electron Ionization (EI) is commonly used, generating characteristic fragmentation patterns for compound identification. | chromatographyonline.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a premier analytical tool for the detection and quantification of modified nucleosides due to its exceptional sensitivity and selectivity. tandfonline.comcreative-proteomics.comrsc.org This technique combines the separation power of liquid chromatography with the precise detection capabilities of two-stage mass spectrometry. creative-proteomics.com It is particularly well-suited for analyzing complex biological samples where this compound may be present at very low concentrations. mdpi.com

The process begins with the separation of components in a liquid sample using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC). Reversed-phase chromatography, often using a C18 column, is the most common separation method for modified nucleosides. tandfonline.comnih.gov After separation, the analyte enters the mass spectrometer. In LC-MS/MS, a specific precursor ion corresponding to the mass of this compound is selected in the first mass analyzer. This ion is then fragmented, and the resulting product ions are detected in the second mass analyzer. creative-proteomics.com This process, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), provides a high degree of specificity and significantly reduces background noise, enabling detection limits in the attomole (amol) to femtomole (fmol) range. mdpi.comrsc.org Studies have successfully employed LC-MS/MS for the sensitive determination of this compound in biological fluids like serum. frontiersin.orgresearchgate.net

Table 2: Example LC-MS/MS Method Parameters for Nucleoside Analysis This table outlines typical conditions for the high-sensitivity detection of modified nucleosides.

Parameter Description Reference
Chromatography Reversed-Phase Ultra-High-Performance Liquid Chromatography (RP-UPLC) nih.gov
Column C18 analytical column (e.g., 2.1 mm × 250 mm) nih.gov
Mobile Phase A gradient of an aqueous solution (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile). nih.gov
Ionization Mode Positive Electrospray Ionization (ESI) nih.gov
MS Detection Tandem Mass Spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions. nih.gov

| Sensitivity | Achievable limits of detection can be as low as 2.5 amol. | mdpi.com |

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and quantification of modified nucleosides from biological extracts or synthetic reaction mixtures. nih.govnacalai.com The method separates compounds based on their interactions with a stationary phase packed into a column. hplc.eu

For purification, preparative or semi-preparative HPLC is used to isolate this compound in larger quantities for subsequent experiments. scispace.com Different HPLC modes can be employed, such as reversed-phase (RP-HPLC), ion-exchange (IE-HPLC), or size-exclusion chromatography (SEC), depending on the properties of the target molecule and the impurities present. nacalai.comsigmaaldrich.com RP-HPLC is particularly effective for separating oligonucleotides and nucleosides based on hydrophobicity. hplc.eusigmaaldrich.com The separated fractions are collected as they elute from the column, allowing for the isolation of the pure compound.

For quantification, analytical HPLC is coupled with a detector, most commonly a UV detector. nih.gov According to the Beer-Lambert law, the absorbance of UV light by the sample is directly proportional to its concentration. unchainedlabs.comlibretexts.org By creating a calibration curve with standards of known concentrations, the amount of this compound in a sample can be accurately determined. libretexts.org This method is robust and widely used for routine quantitative analysis. nih.gov

Spectroscopic Characterization in Research Investigations

While chromatography is essential for separation and quantification, spectroscopy provides indispensable information regarding the chemical structure and purity of the isolated compound.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure. tandfonline.com It provides detailed information about the chemical environment of individual atoms (specifically nuclei like ¹H and ¹³C) within a molecule. For a novel or synthesized compound believed to be this compound, NMR is used to confirm its identity by analyzing chemical shifts, spin-spin couplings, and nuclear Overhauser effects. Research has utilized ¹H NMR to study the syn-anti dynamic equilibrium in adenine (B156593) derivatives, including this compound, providing insights into its conformational preferences. sci-hub.se This structural and conformational data is crucial for understanding how the molecule interacts with biological targets.

Table 3: NMR Data for Structural Analysis of Adenosine (B11128) Derivatives This table illustrates the type of data obtained from NMR spectroscopy used to confirm molecular structure.

Nucleus Type of Information Application to this compound Reference
¹H NMR Provides information on the number and type of hydrogen atoms, their connectivity, and stereochemistry. Confirms the presence of the methyl group, its attachment to the amino group at the C2 position, and the structure of the ribose sugar. sci-hub.sethieme-connect.comrsc.org
¹³C NMR Shows the number and type of carbon atoms in the molecule. Confirms the carbon skeleton of the adenine base and the ribose moiety. rsc.org

| 2D NMR (e.g., COSY, HSQC) | Reveals correlations between different nuclei. | Establishes the connectivity between protons and carbons, confirming the complete structural assignment of this compound. | tandfonline.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Purity Assessment and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and widely accessible technique used to measure the absorbance of UV or visible light by a substance. technologynetworks.com Molecules with chromophores, such as the purine (B94841) ring in this compound, absorb light at specific wavelengths. Nucleic acids and their derivatives typically exhibit a maximum absorbance at a wavelength of around 260 nm. unchainedlabs.com

This technique serves two primary purposes in the analysis of this compound. Firstly, it is used for concentration determination based on the Beer-Lambert Law (A = εbc), where absorbance (A) is proportional to the molar absorptivity (ε), the path length (b), and the concentration (c). libretexts.org Once the molar absorptivity for this compound is known, its concentration in a pure solution can be calculated quickly. Secondly, UV-Vis spectroscopy is used to assess the purity of a sample. A full-spectrum scan (e.g., from 230-350 nm) can reveal the presence of contaminants, such as proteins (which absorb at 280 nm) or other impurities that alter the characteristic spectral shape of the pure nucleoside. unchainedlabs.commdpi.com The ratio of absorbance at different wavelengths (e.g., A260/A280) is often used as a quick indicator of sample purity, particularly regarding protein contamination.

Metabolomics Approaches for Identifying Differential Metabolite Levels

Metabolomics has become a critical tool for understanding the complex biochemical changes associated with various physiological and pathological states. metabolon.com It involves the comprehensive analysis of metabolites, which are the low molecular weight end-products of cellular processes. metabolon.com By measuring the fluctuations in metabolite concentrations, researchers can identify novel biomarkers and gain insights into disease mechanisms, including those related to microbial infections. metabolon.comdntb.gov.ua Methodologies in metabolomics are generally divided into two main categories: untargeted and targeted approaches. metabolon.com Untargeted metabolomics aims to measure as many metabolites as possible in a sample to discover unexpected changes, while targeted metabolomics focuses on the precise measurement of a predefined set of metabolites. metabolon.com

Untargeted Metabolomics Workflows in Microbial Infection Models

Untargeted metabolomics serves as a powerful hypothesis-generating tool, providing a global snapshot of all measurable metabolites in a biological sample. metabolon.com This approach is particularly valuable in studying microbial infections, where the metabolic interplay between the pathogen and the host can lead to complex changes in the metabolome. uliege.be The workflow for untargeted metabolomics in infection models typically involves several key stages, from sample collection and preparation to sophisticated data analysis.

The process begins with the collection of biological samples, such as serum, plasma, or tissue, from infected and control groups. dntb.gov.uaresearchgate.net Global metabolite extraction procedures are then employed to isolate a broad range of chemical compounds. metabolon.com The analysis is commonly performed using high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC), such as UHPLC-QToF MS (Ultra-High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry). uliege.be This technology allows for the detection of thousands of metabolic features in a single run. uliege.be Following data acquisition, complex statistical analyses are required to process the vast amount of data generated. metabolon.com Multivariate statistical methods like Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) are used to identify features that differ significantly between experimental groups. uliege.bemetaboanalyst.ca

A notable application of this workflow is in the study of pulmonary tuberculosis (PTB). In an untargeted metabolomics study of serum from PTB patients, researchers identified several metabolites with significantly different levels compared to healthy controls and individuals with latent tuberculosis infection (LTBI). dntb.gov.uaresearchgate.net Among the identified compounds, this compound was found to have a significantly higher relative abundance in both untreated PTB patients and individuals with LTBI when compared to uninfected healthy controls. researchgate.netresearchgate.net This finding suggests that this compound may be a potential biomarker related to the host's response to Mycobacterium tuberculosis infection. dntb.gov.ua The study identified a panel of seven differential metabolites, highlighting the utility of untargeted approaches in discovering signatures of infection. researchgate.netresearchgate.net

Table 1. Differential Metabolites Identified in Serum of Tuberculosis Patients via Untargeted Metabolomics. researchgate.net
MetaboliteChange in PTB and LTBI Patients (vs. Healthy Controls)Potential Significance
This compoundSignificantly HigherBiomarker of infection/host response
3-Oxopalmitic acidSignificantly HigherIndicator of metabolic dysregulation
Akeboside StcSignificantly HigherIndicator of metabolic dysregulation
Sulfolithocholic acidSignificantly HigherAlteration in bile acid metabolism
2-DecylfuranSignificantly HigherIndicator of metabolic dysregulation
(4,8,8-trimethyldecahydro-1,4-methanoazulen-9-yl)methanolSignificantly HigherIndicator of metabolic dysregulation
D-(+)-CamphorSignificantly HigherIndicator of metabolic dysregulation

Quantitative Analysis of this compound in Biological Samples

Following the discovery of potential biomarkers like this compound through untargeted metabolomics, the next critical step is the development of a robust quantitative method. researchgate.net Quantitative analysis aims to determine the precise concentration of a specific analyte in a biological sample, which is essential for validation studies and potential clinical applications. nih.govnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative bioanalysis of small molecules due to its high sensitivity, specificity, and throughput. researchgate.netnih.gov

The development of a quantitative method for this compound requires careful optimization of several parameters. Because this compound is a polar compound, standard reversed-phase (e.g., C18) chromatography may result in poor retention. frontiersin.org Hydrophilic Interaction Liquid Chromatography (HILIC) is often a superior alternative for separating polar compounds. frontiersin.org A HILIC-based method would allow for better retention and peak shape, and the high organic solvent content of the mobile phase can enhance ionization efficiency in the mass spectrometer, leading to improved sensitivity. frontiersin.org

Sample preparation is another crucial step to ensure accurate quantification by removing interfering substances from the complex biological matrix (e.g., serum or plasma). nih.gov Solid-phase extraction (SPE) is a commonly used technique for this purpose. researchgate.net The quantitative analysis itself is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion generated by its fragmentation, creating a highly selective detection method. frontiersin.org The method must be validated according to regulatory guidelines to ensure its accuracy, precision, and reliability for use in analyzing biological samples. researchgate.net

Table 2. Proposed Parameters for Quantitative HILIC-MS/MS Analysis of this compound.
ParameterSpecificationRationale
Analytical TechniqueHILIC-MS/MSOptimal for polar analytes, providing high sensitivity and specificity. frontiersin.org
Chromatography ColumnBEH HILIC (e.g., 2.1 x 100 mm, 1.7 µm)Provides good retention and separation for polar nucleosides. frontiersin.org
Mobile PhaseGradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium formate (B1220265) with formic acid)Standard for HILIC separations, ensuring good peak shape and ionization.
Ionization ModePositive Electrospray Ionization (ESI+)Purine nucleosides readily form positive ions.
MS Detection ModeMultiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification. frontiersin.org
Sample PreparationSolid-Phase Extraction (SPE) or Protein PrecipitationRemoves matrix components that can interfere with analysis. researchgate.net
QuantificationStable isotope-labeled internal standardCorrects for matrix effects and variations during sample preparation and injection.

Role of 2 Methylaminoadenosine in Fundamental Biological Investigations and Model Systems

Utilization as a Biochemical Probe for Enzyme Characterization

The core utility of 2-Methylaminoadenosine as a biochemical probe stems from its structural analogy to adenosine (B11128). biorxiv.orgelifesciences.org Chemical probes are instrumental in the characterization of enzymes, allowing for the investigation of active site architecture and reaction mechanisms. um.es By using active site-directed probes, researchers can monitor enzyme function within complex biological systems. um.es

Computational tools and databases for drug metabolism analysis have identified this compound as having the same reactive site neighborhood as adenosine. biorxiv.orgelifesciences.orgbiorxiv.org This similarity suggests that it can act as a competitive inhibitor for enzymes that naturally process adenosine. biorxiv.orgelifesciences.org Specifically, enzymes like adenosine kinase (EC 2.7.1.20) and 5'-nucleotidase (EC 3.1.3.5), which use adenosine as a native substrate, are potential targets for interaction with this compound. biorxiv.orgbiorxiv.org By studying how this analog binds to and influences the activity of these enzymes, scientists can gain valuable insights into their kinetic parameters and substrate specificity. nih.gov

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Similarity to Adenosine NICEdrug Score* Potential Enzyme Interactions Source
This compound Same reactive site neighborhood 0.96 Adenosine kinase, 5'-Nucleotidase biorxiv.orgbiorxiv.org
2-Aminoadenosine (B16350) Same reactive site neighborhood 1 Adenosine kinase, 5'-Nucleotidase biorxiv.orgbiorxiv.org
2-Chloroadenosine (B27285) Same reactive site neighborhood 1 Adenosine kinase, 5'-Nucleotidase biorxiv.orgbiorxiv.org
Adenosine Native Substrate N/A Adenosine kinase, 5'-Nucleotidase biorxiv.orgbiorxiv.org

*The NICEdrug score reflects the similarity of the reactive site neighborhood to a native metabolite; a score closer to 1 indicates higher similarity.

Insights into Nucleoside Metabolism in Pathogenic Microorganisms

The study of nucleoside metabolism in pathogens is critical for identifying new therapeutic targets, as many microorganisms have metabolic pathways that differ from their hosts. biorxiv.org Research into the metabolic profiles of organisms during infection can reveal biomarkers and provide insights into the disease process. nih.gov

A significant finding involves the detection of this compound in studies of tuberculosis. nih.gov An untargeted metabolomics study of serum from patients with pulmonary tuberculosis (PTB) and latent tuberculosis infection (LTBI) identified this compound as one of seven key metabolites with significantly higher levels compared to uninfected healthy individuals. nih.gov This suggests that the presence and concentration of this compound are altered during Mycobacterium tuberculosis infection, pointing to its involvement in the nucleoside metabolic pathways relevant to the pathogen or the host's response to it. nih.gov

The study of Cordyceps, a genus of arthropod-pathogenic fungi, has also involved the detailed analysis of nucleoside composition, highlighting the diversity and importance of these compounds in the biology of pathogenic and medicinal fungi. nih.gov While this specific study did not identify this compound, it underscores the focus on nucleosides in understanding the metabolic capabilities of such organisms.

Contribution to Understanding Host-Pathogen Metabolic Interactions

The interaction between a host and a pathogen leads to significant metabolic reprogramming in both organisms. frontiersin.org Pathogens may trigger these changes to secure nutrients, while the host alters its metabolism as part of its defense strategy. frontiersin.org Metabolites like nucleosides play a central role in this dynamic interplay. plos.org

The elevated levels of this compound in patients with both active and latent tuberculosis provide a direct example of a metabolic alteration linked to a host-pathogen interaction. nih.gov The significant difference in the concentration of this metabolite between infected and healthy individuals indicates it could be a marker of the metabolic state during Mycobacterium tuberculosis infection. nih.gov Analyzing such changes helps researchers understand how pathogens might exploit host resources or how the host's metabolic landscape shifts to fight infection. plos.orgnih.gov The identification of this compound in this context contributes a specific molecule to the broader understanding of the metabolic dialogue that defines the course of infectious diseases. nih.gov

Table 2: Research Findings on this compound in Mycobacterium tuberculosis Infection

Subject Group Finding Potential Implication Source
Latent TB Infection (LTBI) Patients Significantly higher serum levels of this compound compared to healthy controls. Serves as a potential biomarker for latent infection. Reflects altered host/pathogen nucleoside metabolism. nih.gov

Exploration in Comparative Biochemistry of Adenosine Analogs

The study of adenosine analogs is a cornerstone of medicinal chemistry and biochemistry, leading to the development of research tools and therapeutic candidates. nih.govnih.gov By systematically modifying the adenosine scaffold, scientists can create compounds with altered affinities for various enzymes and receptors. acs.org

This compound fits within this broader exploration as a C2-substituted adenosine analog. Comparative analyses, often aided by computational platforms, evaluate how different modifications to the adenine (B156593) ring affect the molecule's interaction with biological targets. biorxiv.orgelifesciences.org For instance, this compound, along with analogs like 2-aminoadenosine and 2-chloroadenosine, has been computationally analyzed for its similarity to adenosine. biorxiv.orgbiorxiv.org This type of comparative study is crucial for rational drug design, as it helps predict which analogs might serve as effective and selective inhibitors or probes for specific enzymes. biorxiv.orgelifesciences.org The finding that this compound maintains a reactive site neighborhood highly similar to adenosine, with a NICEdrug score of 0.96, positions it as a close structural and potentially functional analog. biorxiv.org

Future Directions and Emerging Research Avenues for 2 Methylaminoadenosine

Development of Novel Synthetic Routes for Analogs with Tuned Biochemical Properties

The synthesis of adenosine (B11128) derivatives is a well-established field, providing a robust foundation for the creation of novel 2-Methylaminoadenosine analogs. rcsb.orgnih.gov Future research will focus on developing innovative synthetic strategies to precisely modify the this compound scaffold, aiming to "tune" its biochemical properties for enhanced potency, selectivity, and metabolic stability.

Key synthetic approaches that will be further explored and refined include:

Substitution Reactions: Building upon established methods for creating N6- and 8-substituted adenosine derivatives, medicinal chemists will devise new routes to introduce a wide array of functional groups at various positions on the purine (B94841) ring and the ribose sugar of this compound. rcsb.orgnih.gov For instance, the introduction of different alkyl or aryl groups on the 2-methylamino moiety could significantly alter the compound's interaction with adenosine receptors.

Coupling Reactions: Advanced coupling methodologies, such as those involving palladium-catalyzed cross-coupling, will be employed to forge new carbon-carbon and carbon-heteroatom bonds, allowing for the attachment of complex molecular fragments to the this compound core. nih.gov This will enable the creation of analogs with novel three-dimensional shapes and electronic properties.

Bioisosteric Replacement: A key strategy will involve the replacement of specific functional groups with bioisosteres—substituents that retain the essential biological activity of the original group. For example, replacing the ribose sugar with carbocyclic or acyclic mimics could lead to analogs with improved pharmacokinetic profiles. The design of adenine (B156593) derivatives as adenosine receptor antagonists has shown that modifications to the core structure can lead to pharmacologically active compounds. acs.org

Multi-step Synthesis: The construction of complex analogs will often require multi-step synthetic sequences. cd-genomics.com Future efforts will focus on optimizing these routes for efficiency and scalability, enabling the production of sufficient quantities of novel compounds for biological evaluation.

The ultimate goal of these synthetic endeavors is to generate a library of this compound analogs with a spectrum of biochemical activities. By systematically altering the structure, researchers aim to develop compounds that are highly selective for specific subtypes of adenosine receptors or other target enzymes, thereby minimizing off-target effects. For example, the synthesis of theophylline (B1681296) derivatives has yielded compounds with high affinity for specific adenosine receptor subtypes. researchgate.net

Table 1: Synthetic Strategies for this compound Analogs

Synthetic Strategy Description Potential Outcome
Substitution Reactions Introduction of diverse functional groups at various positions of the purine ring and ribose sugar. Modulation of receptor binding affinity and selectivity.
Coupling Reactions Formation of new carbon-carbon and carbon-heteroatom bonds to attach complex molecular fragments. Creation of analogs with novel 3D structures and electronic properties.
Bioisosteric Replacement Replacement of functional groups with moieties that retain biological activity. Improved pharmacokinetic properties, such as metabolic stability.

| Multi-step Synthesis | Sequential reactions to build complex molecular architectures. | Access to a wide diversity of structurally unique analogs. |

Deeper Elucidation of its Endogenous Biosynthesis and Regulatory Mechanisms

While the existence of this compound (m2A) in various organisms is established, the precise enzymatic machinery and regulatory networks governing its production are only beginning to be uncovered. Adenosine can be methylated at several positions, including N1, N2, and N6, with each modification having distinct biological roles. thegreerlab.com

Recent studies have identified RlmN-like proteins as the methyltransferases responsible for m2A formation in the tRNA and rRNA of plants. nih.gov The enzymatic process is believed to follow a radical S-adenosylmethionine (SAM) mechanism, a complex reaction that involves radical intermediates. pnas.org In prokaryotes, m2A has been detected in 23S ribosomal RNA, suggesting a conserved role for this modification. thegreerlab.com

Future research in this area will be directed towards:

Identification of m2A Methyltransferases: A primary goal is to identify and characterize the specific enzymes—the "writers"—that catalyze the N2-methylation of adenosine in various species, particularly in mammals. This will involve a combination of genetic, proteomic, and biochemical approaches to isolate and study the function of candidate methyltransferases.

Discovery of Demethylases: Just as there are enzymes that add methyl groups, there are likely "erasers" that remove them. The identification of m2A demethylases is crucial for understanding the dynamic regulation of this compound levels in the cell.

Mapping the Biosynthetic Pathway: Elucidating the complete biosynthetic pathway of this compound, from its precursor molecules to the final modified nucleoside, is a key objective. This will involve tracing the metabolic flow using isotopic labeling and advanced analytical techniques.

Uncovering Regulatory Mechanisms: Research will aim to understand how the expression and activity of m2A metabolic enzymes are controlled. This includes investigating transcriptional and post-translational regulatory mechanisms, as well as the potential role of feedback inhibition by this compound itself or its metabolites. The study of biosynthetic pathways for other complex molecules has shown that they often involve multiple genes organized in clusters. nih.gov

A thorough understanding of the endogenous biosynthesis and regulation of this compound will provide critical insights into its physiological roles and how its dysregulation might contribute to disease.

Structural Biology Studies of this compound-Enzyme Complexes

Understanding how this compound interacts with its protein targets at the atomic level is fundamental to deciphering its biological function and for the rational design of new drugs. X-ray crystallography and cryo-electron microscopy are powerful techniques that can provide three-dimensional structures of biomolecules.

While a crystal structure of a protein directly bound to this compound is yet to be reported, significant progress has been made in determining the structures of related enzyme complexes. For instance, the crystal structures of TRMT112, a protein that acts as an activator for a variety of methyltransferases, have been solved. rcsb.orgrcsb.orgfrontiersin.orgoup.commdpi.com These structures reveal how TRMT112 interacts with its partner methyltransferases, providing a blueprint for how these enzymatic complexes are assembled.

Future research in this area will focus on:

Crystallization of this compound-Binding Proteins: A major effort will be to crystallize and solve the structures of enzymes that either synthesize, modify, or are modulated by this compound. This includes the m2A methyltransferases and any identified "reader" proteins that specifically recognize this modified nucleoside.

Analysis of Enzyme-Ligand Interactions: Once structures are obtained, detailed analysis of the binding pocket will reveal the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that govern the recognition of this compound. mdpi.comacs.orgnih.gov This information is invaluable for understanding the basis of binding affinity and selectivity.

Investigating Conformational Changes: Structural studies can capture "snapshots" of enzymes in different functional states. By comparing the structures of an enzyme in its free form and when bound to this compound, researchers can understand the conformational changes that occur upon ligand binding, which are often critical for enzyme activation or inhibition.

These structural insights will not only illuminate the fundamental biology of this compound but also provide a solid foundation for structure-based drug design efforts aimed at developing novel therapeutic agents that target this pathway.

Advanced Computational Modeling of its Molecular Interactions and Metabolic Fate

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and biological research. These methods allow for the simulation and prediction of molecular behavior, providing insights that can be difficult to obtain through experimental means alone.

For this compound, advanced computational modeling will be instrumental in several key areas:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. plos.orgenu.kznih.gov Molecular docking studies will be used to screen virtual libraries of this compound analogs against the three-dimensional structures of adenosine receptors and other potential protein targets. This can help prioritize which compounds to synthesize and test experimentally. Studies on other adenosine receptor ligands have successfully used this approach. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. genesilico.plwikipedia.orgfrontiersin.org These simulations can be used to study the stability of this compound-protein complexes, to understand the conformational changes that occur upon binding, and to calculate binding free energies, which are a measure of binding affinity. mdpi.com

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method combines the high accuracy of quantum mechanics for describing the electronic structure of the ligand and the active site with the efficiency of molecular mechanics for the rest of the protein. QM/MM calculations can provide a highly detailed understanding of the enzymatic reaction mechanisms involved in the biosynthesis and metabolism of this compound.

Predicting Metabolic Fate: In silico tools like NICEdrug.ch can predict the metabolic fate of small molecules by simulating their interactions with the entire network of metabolic enzymes. nih.govnih.govfrontiersin.orgup.ac.za These tools can be used to predict the potential metabolites of this compound and its analogs, helping to identify potentially toxic byproducts and to design compounds with improved metabolic stability.

Exploration of its Role in Other Non-Human Biological Systems and Pathways

The study of this compound is not limited to human biology. Investigating its presence and function in a diverse range of organisms can provide fundamental insights into its evolutionary origins and conserved biological roles.

Bacteria: this compound has been identified in the tRNA and rRNA of bacteria. pnas.orgmdpi.comfrontiersin.orgnih.govuni-muenchen.debiorxiv.org In tRNA, modified nucleosides are known to be crucial for maintaining structural integrity and ensuring the fidelity of protein translation. frontiersin.orgmdpi.com Future research will aim to elucidate the specific functions of m2A in bacterial ribosomes and tRNAs and to identify the bacterial enzymes responsible for its synthesis.

Archaea: As a distinct domain of life, archaea often possess unique biochemical pathways. wikipedia.orgmicropspbgmu.ru While the full extent of RNA modifications in archaea is still being explored, the presence of other modified nucleosides suggests that this compound may also play a role in these organisms, particularly those that thrive in extreme environments. nih.govup.ac.zacirad.frcornell.edufrontiersin.orgdntb.gov.ua

Plants: The discovery of m2A in the chloroplast and cytosolic tRNA and rRNA of plants, including in seaweed extracts, opens up new avenues of research. nih.govbiorxiv.orgfrontiersin.org Given the importance of RNA modifications in plant development and stress responses, future studies will investigate the role of this compound in these processes. acs.orgdntb.gov.ua

Viruses: The RNA genomes of some viruses are known to be modified by host cell enzymes. Recent studies have begun to explore the impact of adenosine modifications on the replication of viral RNA, such as that of SARS-CoV-2. nih.govplos.org Investigating whether this compound is incorporated into viral RNA and how this affects the viral life cycle could lead to new antiviral strategies.

By studying this compound across the tree of life, scientists can gain a deeper appreciation for its fundamental importance in cellular processes and potentially uncover novel biological functions.

Integration into Systems Biology and Multi-Omics Research Frameworks

To fully comprehend the biological significance of this compound, it is essential to move beyond studying it in isolation and instead integrate it into a broader systems-level context. Systems biology aims to understand the complex interactions within biological systems, while multi-omics approaches involve the simultaneous analysis of different types of biological molecules (e.g., genes, proteins, metabolites).

The concept of the "epitranscriptome" encompasses all the chemical modifications of RNA, which add another layer of regulatory complexity to gene expression. nih.govnih.govfrontiersin.orgfrontiersin.orgwikipedia.org this compound is a key component of this epitranscriptomic landscape.

Future research will focus on:

Epitranscriptome-wide Mapping: Developing and applying high-throughput sequencing methods to map the locations of m2A across the entire transcriptome of different cell types and tissues. This will provide a global view of which RNAs are modified and under what conditions.

Integrated Multi-Omics Analysis: Combining epitranscriptomic data with other "omics" datasets, such as genomics, proteomics, and metabolomics, will allow researchers to build comprehensive models of how this compound influences cellular networks. oup.comnih.govwikipedia.orgnih.govacs.org For example, by correlating changes in m2A levels with changes in protein expression, it may be possible to identify the specific proteins whose translation is regulated by this modification.

Functional Genomics Screens: Using techniques like CRISPR-Cas9 to systematically knock out genes involved in this compound metabolism will help to uncover its downstream functional consequences on a genome-wide scale.

By embracing a systems biology approach, the scientific community can move towards a more holistic understanding of this compound's role in health and disease, paving the way for the development of novel diagnostic and therapeutic strategies.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Adenosine
N6-methyladenosine
8-methyl-5′-{(Z)-4-aminobut-2-enyl}adenosine
Theophylline

Q & A

Q. What are the best practices for reporting negative or inconclusive results in this compound research?

  • Methodological Answer : Use the MIAME (Microarray) or CHEMRICHES (chemical biology) reporting standards. Publish in preprint repositories (e.g., bioRxiv) with full datasets to avoid publication bias. Discuss limitations in the "Experimental Design" section, emphasizing reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylaminoadenosine
Reactant of Route 2
Reactant of Route 2
2-Methylaminoadenosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.